molecular formula C20H26ClN B1663306 Prodipine hydrochloride CAS No. 31314-39-3

Prodipine hydrochloride

Cat. No.: B1663306
CAS No.: 31314-39-3
M. Wt: 315.9 g/mol
InChI Key: ZFCBOUXJVGNRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prodipine hydrochloride is a diphenyl-phosphonate derivative known for its role as a dipeptidyl peptidase IV inhibitor. This compound has significant applications in biochemical research, particularly in the study of metabolic enzymes and proteases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prodipine hydrochloride is synthesized through a series of chemical reactions involving diphenyl-phosphonate derivatives. The synthesis typically involves the reaction of diphenyl-phosphonate with appropriate reagents under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Prodipine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Prodipine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Prodipine hydrochloride exerts its effects by inhibiting dipeptidyl peptidase IV, an enzyme involved in the regulation of glucose metabolism. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating metabolic processes .

Comparison with Similar Compounds

Prodipine hydrochloride is unique in its structure and mechanism of action compared to other dipeptidyl peptidase IV inhibitors. Similar compounds include:

These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties .

Biological Activity

Prodipine hydrochloride, a diphenyl-phosphonate derivative, is primarily recognized for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor . This compound has garnered attention in pharmacological research due to its potential applications in managing metabolic disorders, particularly diabetes. The molecular formula of this compound is C20H26ClNC_{20}H_{26}ClN, with a molecular weight of 347.88 g/mol, and it is classified as a hydrochloride salt, enhancing its solubility in aqueous solutions .

This compound functions by inhibiting the DPP-IV enzyme, which is crucial for the regulation of blood sugar levels. DPP-IV is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By inhibiting this enzyme, Prodipine increases the levels of these hormones, thereby enhancing insulin secretion and suppressing glucagon release from the pancreas, which collectively contributes to lowering blood glucose levels .

In Vivo Studies

A pivotal study conducted on male rabbits demonstrated the efficacy of Prodipine in inhibiting plasma DPP-IV activity. Following a single intravenous injection of 10 mg Prodipine, there was a marked reduction in plasma DPP-IV activity to less than 20% of baseline levels within one hour. This effect persisted over a 24-hour observation period. Further analysis revealed that the duration of inhibition lasted significantly longer, with recovery to baseline levels taking over 20 days post-treatment .

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of Prodipine indicates that it is a slow-binding irreversible inhibitor of DPP-IV. Key findings from studies include:

  • Dose Dependency : Inhibition was observed to be dose-dependent, with varying effects noted at doses of 1 mg, 5 mg, and 10 mg.
  • Long-lasting Effects : The compound demonstrated prolonged action, necessitating several days for plasma DPP-IV activity to return to normal levels .

Comparative Analysis with Other DPP-IV Inhibitors

Prodipine's unique properties can be contrasted with other well-known DPP-IV inhibitors such as Sitagliptin and Vildagliptin. The following table summarizes these differences:

Compound NameMolecular FormulaPrimary UseUnique Feature
This compoundC20H26ClNResearch toolIrreversible inhibitor with potential neuroprotective benefits
SitagliptinC16H15F6N5OAntidiabetic agentFirst approved DPP-IV inhibitor
VildagliptinC17H22N2O2SAntidiabetic agentSulfonamide derivative
SaxagliptinC18H25N3O2Antidiabetic agentInhibits both DPP-IV and DPP-III
LinagliptinC19H25N5O2Antidiabetic agentLong half-life; minimal renal excretion

Prodipine stands out due to its specific mechanism as an irreversible DPP-IV inhibitor and its potential neuroprotective properties, which are not typically associated with other compounds in this class .

Neuroprotective Properties

Emerging research suggests that Prodipine may also exhibit neuroprotective benefits beyond its role in glucose metabolism. This aspect is significant as it opens new avenues for exploring Prodipine's therapeutic potential in conditions like Alzheimer's disease or other neurodegenerative disorders.

Clinical Implications

The inhibition of DPP-IV by Prodipine has implications for diabetes management strategies. By increasing incretin levels, Prodipine may help mitigate complications associated with diabetes, such as cardiovascular diseases and renal dysfunctions. Further clinical trials are necessary to validate these findings and explore the full therapeutic spectrum of this compound .

Properties

IUPAC Name

4,4-diphenyl-1-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBOUXJVGNRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31314-39-3
Record name Prodipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRODIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CCP8Z2PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prodipine hydrochloride
Reactant of Route 2
Reactant of Route 2
Prodipine hydrochloride
Reactant of Route 3
Reactant of Route 3
Prodipine hydrochloride
Reactant of Route 4
Reactant of Route 4
Prodipine hydrochloride
Reactant of Route 5
Reactant of Route 5
Prodipine hydrochloride
Reactant of Route 6
Reactant of Route 6
Prodipine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.